molecular formula C15H11BrFNO B5029154 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

Cat. No. B5029154
M. Wt: 320.16 g/mol
InChI Key: DKPWCCDDKFLKEC-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, also known as BFAP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In anti-tumor activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β and cyclooxygenase-2. In anti-microbial activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways and the regulation of gene expression. In anti-tumor activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation, such as Bcl-2 and p21. In anti-inflammatory activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to modulate the expression of various genes involved in the production of pro-inflammatory cytokines and enzymes, such as interleukin-1β and cyclooxygenase-2. In anti-microbial activity, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to disrupt the cell membrane and inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has various advantages and limitations for lab experiments. One advantage is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, which allows for its use in various fields and applications. One limitation is its toxicity, which requires careful handling and disposal. Another limitation is its cost, which may limit its accessibility for some researchers.

Future Directions

There are various future directions for the research and development of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one. One direction is the synthesis of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one derivatives with improved properties and activities, such as increased potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, which may lead to the discovery of new targets and pathways for drug development. Another direction is the application of 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one in new fields and applications, such as environmental remediation and energy storage.

Synthesis Methods

1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a base such as potassium carbonate, followed by condensation with acetone. Another method involves the reaction of 4-fluoroaniline with 4-bromopropiophenone in the presence of a base, followed by condensation with benzaldehyde. The purity of the synthesized 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In materials science, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been used as a precursor for the synthesis of various organic materials, including conducting polymers and liquid crystals. In organic synthesis, 1-(4-bromophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been used as a building block for the synthesis of various compounds, including heterocycles and chiral ligands.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPWCCDDKFLKEC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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